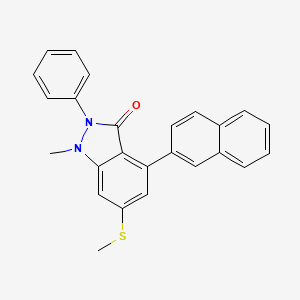
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one is a complex organic compound with a unique structure that includes a naphthalene ring, a phenyl group, and an indazole core
Preparation Methods
The synthesis of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Naphthalene Ring: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Methylsulfanyl Group: This can be done using thiolation reactions with appropriate sulfur-containing reagents.
Final Assembly: The phenyl group is introduced through coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the indazole ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Scientific Research Applications
1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar compounds to 1-Methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one include other indazole derivatives and naphthalene-containing molecules. Some examples are:
1-Methyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
6-Methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one: Lacks the methyl group on the indazole ring, potentially altering its chemical properties.
4-Naphthalen-2-yl-2-phenylindazol-3-one: Lacks both the methyl and methylsulfanyl groups, providing a simpler structure for comparison.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in its simpler analogs.
Properties
Molecular Formula |
C25H20N2OS |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-methyl-6-methylsulfanyl-4-naphthalen-2-yl-2-phenylindazol-3-one |
InChI |
InChI=1S/C25H20N2OS/c1-26-23-16-21(29-2)15-22(19-13-12-17-8-6-7-9-18(17)14-19)24(23)25(28)27(26)20-10-4-3-5-11-20/h3-16H,1-2H3 |
InChI Key |
LAAQTFCLFMGXRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=CC(=C2C(=O)N1C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


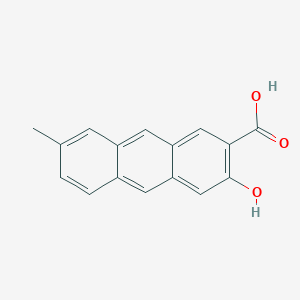
![[(6-tert-Butylcyclohex-2-en-1-yl)methyl]benzene](/img/structure/B12546318.png)
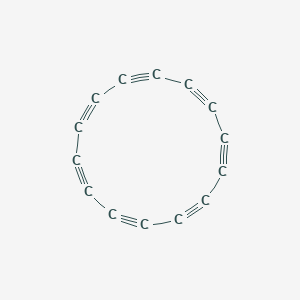
![N-[(1,3-Thiazol-2-yl)sulfanyl]aniline](/img/structure/B12546325.png)
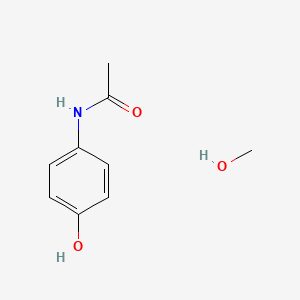
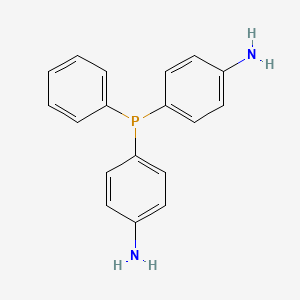
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
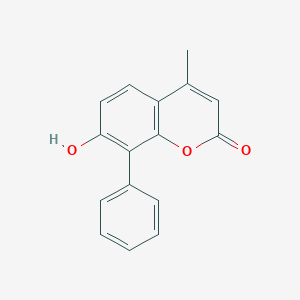
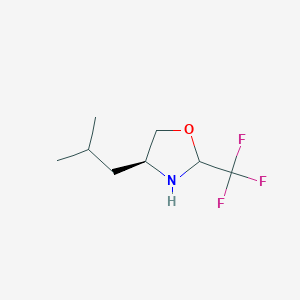
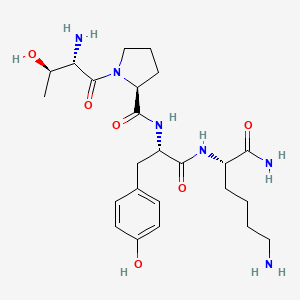
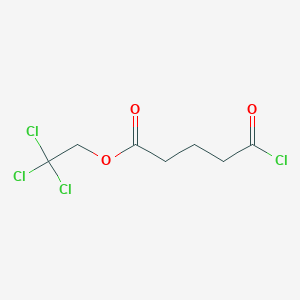
![4-[2-(Pyren-1-YL)ethenyl]benzonitrile](/img/structure/B12546369.png)
![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
